2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
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Overview
Description
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, nitrophenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Phenyl Derivatives: Commonly used in medicinal chemistry for their versatile reactivity and biological activity.
Uniqueness
What sets 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE apart is its unique combination of functional groups, which can confer specific reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C24H20N4O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-20(4-3-5-21(15)28(30)31)24-26-23(27-33-24)17-8-10-18(11-9-17)25-22(29)14-16-6-12-19(32-2)13-7-16/h3-13H,14H2,1-2H3,(H,25,29) |
InChI Key |
XHCJZEKPOQQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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